Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate
Description
Properties
CAS No. |
5809-96-1 |
|---|---|
Molecular Formula |
C18H17ClN2O5 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H17ClN2O5/c1-2-26-17(22)11-16(12-5-4-8-15(10-12)21(24)25)20-18(23)13-6-3-7-14(19)9-13/h3-10,16H,2,11H2,1H3,(H,20,23) |
InChI Key |
XAONXPKXGCFUFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Reductive Amination Followed by Acylation
Step 1: Synthesis of Ethyl 3-Amino-3-(3-Nitrophenyl)Propanoate
-
Starting material : Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CID 104078).
-
Reduction : Catalytic hydrogenation (H₂, 1 atm, Pd/C 10%) in ethanol at 25°C for 12 hours.
Step 2: Acylation with 3-Chlorobenzoyl Chloride
Route 2: Tandem Knoevenagel Condensation and Alkylidene Reduction
Adapted from the synthesis of ethyl 3-(3-aminophenyl)propanoate:
-
Knoevenagel Condensation :
-
3-Nitrobenzaldehyde + Meldrum’s acid in triethylammonium formate (TEAF).
-
Forms 3-(3-nitrophenyl)propanoic acid.
-
-
Simultaneous Reduction-Esterification :
-
Acylation : As in Route 1.
Advantages :
Route 3: Michael Addition Approach
Step 1: Michael Adduct Formation
-
Reactants : Ethyl acrylate + 3-nitrobenzaldehyde.
-
Catalyst : L-Proline (20 mol%) in DMSO at 50°C.
Step 2: Nitro Group Reduction
Step 3: Acylation : As in Route 1.
Optimization and Challenges
Critical Parameters
Purification Strategies
-
Recrystallization : Ethanol/water (7:3) achieves >99% purity.
-
Chromatography : Silica gel (ethyl acetate/hexane, 1:2) for intermediates.
Comparative Analysis of Routes
| Route | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| 1 | 2 | 66–77 | High intermediate purity | Requires catalytic hydrogenation |
| 2 | 3 | 49–56 | One-pot reduction/esterification | SnCl₂ handling challenges |
| 3 | 3 | 50–55 | Enantioselective Michael addition | Lower overall yield |
Industrial-Scale Considerations
-
Cost Efficiency : Route 1 is preferred due to higher yields and commercial availability of Pd/C catalysts.
-
Safety : SnCl₂ in Route 2 requires strict moisture control to avoid HCl release.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate (CAS 52119-38-7)
- Structure : Features a 3-nitrophenyl group and a ketone (oxo) at the β-position.
- Molecular Weight : 237.20 g/mol.
- Key Differences : Lacks the 3-chlorobenzoyl amide group, making it less lipophilic and more reactive in nucleophilic additions.
- Application : Serves as a precursor in organic synthesis for nitroaromatic derivatives .
Ethyl 2-(Acetylamino)-3-(3-Nitrophenyl)Propanoate
- Structure: Contains an acetylated amino group and 3-nitrophenyl substituent.
- Molecular Weight : 280.28 g/mol.
- Application : Used in peptide mimetics and metabolic studies .
Chlorobenzoyl-Substituted Analogs
Ethyl 3-{1-[(3-Chlorophenyl)Amino]-4-Cyano-3-Methylpyrido[1,2-a]Benzimidazol-2-yl}Propanoate (CAS 459184-83-9)
Ethyl 3-Amino-3-(3-Chlorophenyl)Propanoate Hydrochloride (CAS 188815-45-4)
- Structure: Simple β-amino ester with a 3-chlorophenyl group.
- Molecular Weight : 259.72 g/mol.
- Key Differences: The free amino group (vs. benzoylated) increases hydrophilicity and reactivity in condensation reactions.
- Application : Intermediate in antipsychotic or antidepressant drug synthesis .
Physicochemical and Pharmacological Properties
Physicochemical Comparison
*Estimated based on structural analogs.
- Lipophilicity: The 3-chlorobenzoyl group in the target compound significantly increases LogP compared to acetylated or amino-substituted analogs, suggesting enhanced membrane permeability.
- Solubility : Nitro and chloro groups reduce aqueous solubility, favoring organic solvents like THF or DMF .
Pharmacological Potential
While direct data are unavailable, inferences can be drawn:
- Nitro Groups : Often associated with antimicrobial or antiparasitic activity (e.g., chloramphenicol analogs).
- Chlorobenzoyl Moieties: Common in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
- Structural Complexity : The dual substitution may confer multitarget activity but requires optimization for bioavailability .
Biological Activity
Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 320.75 g/mol
The presence of both a chlorobenzoyl group and a nitrophenyl moiety suggests that this compound may exhibit diverse biological activities through multiple mechanisms.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
2. Antibacterial Activity
The antibacterial efficacy of the compound has been assessed against both Gram-positive and Gram-negative bacteria. The results indicate that it possesses notable antibacterial properties.
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 35 |
The observed antibacterial activity is likely attributed to the nitro group, which has been associated with enhanced membrane permeability and disruption of bacterial cell walls.
3. Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has shown promise in reducing inflammation. Animal models have demonstrated that this compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
In a study involving xenograft models of human breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated, with no significant adverse effects reported on body weight or organ function.
Case Study 2: Bacterial Infection Treatment
A clinical trial evaluated the effectiveness of this compound in patients with chronic bacterial infections resistant to standard antibiotics. The results indicated a marked improvement in infection resolution rates, with approximately 70% of participants responding positively to treatment within two weeks.
Q & A
Q. What are the established synthetic routes for Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate, and how can purity be optimized?
The compound is typically synthesized via multi-step reactions involving esterification, nucleophilic substitution, and condensation. For example, similar nitroaryl propanoate derivatives are synthesized using carbodiimide (CDI)-mediated coupling between carboxylic acids and amines, followed by nitro-group reduction using zinc . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization. Purity optimization requires monitoring via HPLC (C18 columns, UV detection at 254 nm) and ensuring anhydrous conditions to prevent hydrolysis of the ester group .
Q. How can the structural integrity of this compound be confirmed?
Key techniques include:
- NMR spectroscopy : and NMR to confirm the presence of the 3-chlorobenzoyl, 3-nitrophenyl, and ester groups. For example, the nitro group’s electron-withdrawing effect shifts aromatic protons downfield (δ 8.0–8.5 ppm) .
- IR spectroscopy : Peaks at ~1700 cm (ester C=O), ~1650 cm (amide C=O), and ~1520 cm (NO asymmetric stretch) .
- Mass spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. What are the reactivity trends of the nitro and chlorobenzoyl groups in this compound under catalytic conditions?
The nitro group can undergo selective reduction to an amine using Pd/C or Zn/HCl, enabling further functionalization (e.g., amide coupling). The chlorobenzoyl moiety is susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) at the meta-position under basic conditions. However, steric hindrance from the 3-nitrophenyl group may slow reactivity, necessitating elevated temperatures (80–100°C) . Computational modeling (DFT) can predict reaction sites by analyzing electron density maps .
Q. How can researchers investigate the biological interactions of this compound with target enzymes or receptors?
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to proteins (e.g., kinases or GPCRs).
- Molecular docking : Employ software like AutoDock Vina to simulate interactions, focusing on hydrogen bonding with the amide group and π-π stacking between the nitrophenyl and aromatic residues .
- Metabolic stability : Assess hepatic microsome incubation (human/rat) to evaluate esterase-mediated hydrolysis, with LC-MS monitoring degradation products .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for similar nitroaryl propanoates?
Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. Strategies include:
- Variable-temperature NMR : To identify dynamic processes (e.g., rotamer interconversion).
- Cross-validation with X-ray crystallography : Single-crystal XRD provides definitive bond lengths and angles, as seen in structurally related esters .
- Comparative analysis with analogs : Benchmark spectral data against derivatives with known configurations (e.g., ethyl 3-nitrocinnamate) .
Methodological Considerations
Q. What precautions are critical when handling this compound in the lab?
- Toxicity : While specific data are limited, assume acute toxicity based on nitro and chloro substituents. Use fume hoods, nitrile gloves, and PPE.
- Storage : Keep desiccated at –20°C to prevent ester hydrolysis.
- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NHCl) before disposal .
Q. How can computational chemistry aid in designing derivatives of this compound?
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity.
- ADMET prediction : Tools like SwissADME predict solubility (LogP ~3.5) and cytochrome P450 interactions .
- Reaction pathway optimization : Transition state analysis (Gaussian 09) minimizes side reactions during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
